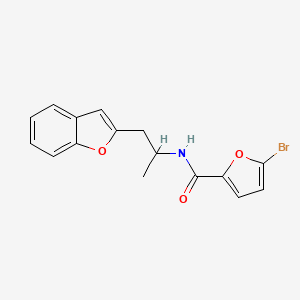

N-(1-(benzofuran-2-yl)propan-2-yl)-5-bromofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Molecular Structure Analysis

The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Chemical Reactions Analysis

Benzofuran compounds are versatile and can undergo various chemical reactions. For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .

Physical And Chemical Properties Analysis

A great number of heterocyclic compounds and heterocyclic fragments are present in many drugs due to their versatility and unique physicochemical properties .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Benzofuran derivatives have garnered attention in drug discovery due to their diverse biological activities. Researchers explore their potential as lead compounds for developing new drugs. The compound could serve as a scaffold for designing novel pharmaceutical agents. Its structural modifications may enhance bioavailability, target specificity, and therapeutic efficacy. Investigating its interactions with biological receptors and enzymes could reveal promising drug candidates .

Anticancer Properties

Benzofuran derivatives have demonstrated significant anticancer effects. Researchers have identified specific compounds with potent growth inhibitory activity against various cancer cell lines. For instance, compound 36 (a substituted benzofuran) exhibited substantial inhibition rates in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells. These findings highlight the compound’s potential as an anticancer agent .

Materials Science and Catalysis

The compound’s unique structure makes it an interesting candidate for materials science applications. Researchers explore its use in creating sensor materials for detecting fluoride ions, cyanide ions, heavy metals, and toxic gases. Additionally, its hybrid nature (combining different moieties) could lead to innovative materials with improved properties .

Antimicrobial and Anti-Inflammatory Properties

Hydrazones, a class of compounds that include the target molecule, exhibit diverse biological and pharmacological characteristics. They have shown antimicrobial, anti-inflammatory, and analgesic properties. Investigating the compound’s interactions with microbial targets could provide insights into its potential as an antimicrobial agent .

Structure Elucidation and Spectroscopic Studies

Researchers have confirmed the structure of this heterocycle through X-ray diffraction and spectral analyses. Understanding its three-dimensional arrangement and electronic properties is crucial for further applications. Spectroscopic techniques (such as NMR, IR, and UV-Vis) help elucidate its behavior and interactions .

Synthetic Chemistry and Reaction Mechanisms

The synthesis of this compound involves the reaction of 2-acetylbenzofuran with (2,4,6-trichlorophenyl)hydrazine. Investigating the reaction mechanism, optimizing conditions, and exploring related transformations contribute to synthetic chemistry knowledge. Researchers aim to improve yields and develop efficient synthetic routes .

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for “N-(1-(benzofuran-2-yl)propan-2-yl)-5-bromofuran-2-carboxamide” is not available, it’s important to note that these types of compounds are typically intended for research use only and not for human or veterinary use.

Future Directions

Benzofuran compounds have attracted significant attention from chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3/c1-10(18-16(19)14-6-7-15(17)21-14)8-12-9-11-4-2-3-5-13(11)20-12/h2-7,9-10H,8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSARCBAHOVLAIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(benzofuran-2-yl)propan-2-yl)-5-bromofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methyl methanesulfonate](/img/structure/B2428200.png)

![4-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B2428202.png)

![3-[4-Nitro-3-(trifluoromethyl)phenoxy]-2-thiophenecarboxylic acid](/img/structure/B2428203.png)

![Methyl 2-[(2-chloroacetyl)amino]-3,4-dihydro-1H-naphthalene-2-carboxylate](/img/structure/B2428204.png)

![4-Carbamoyl-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B2428206.png)

![{[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2428211.png)

![3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2428212.png)

![Ethyl 6-benzyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2428214.png)

![N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2428215.png)